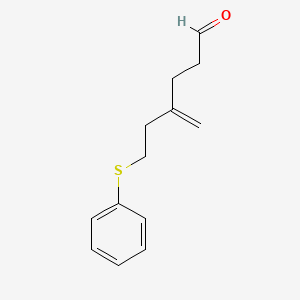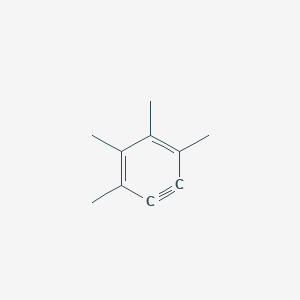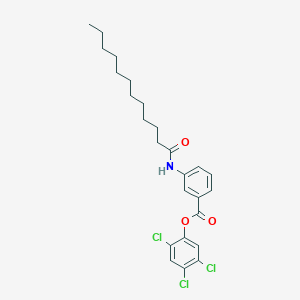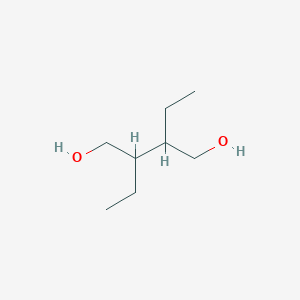![molecular formula C12H17NO4 B14447999 4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1) CAS No. 78245-91-7](/img/structure/B14447999.png)
4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;2-prop-2-enoxyethanol is a compound that combines the properties of 4-aminobenzoic acid and 2-prop-2-enoxyethanolIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 2-prop-2-enoxyethanol is an ether compound that is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . The synthesis of 2-prop-2-enoxyethanol typically involves the reaction of propylene oxide with ethanol under basic conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid. The production of 2-prop-2-enoxyethanol involves the use of propylene oxide and ethanol in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include iron and hydrochloric acid.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid;2-prop-2-enoxyethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the synthesis of folate by bacteria, plants, and fungi.
Medicine: Investigated for its potential use in the treatment of certain medical conditions.
Industry: Used in the production of dyes, sunscreens, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The molecular targets and pathways involved include the tetrahydrofolate synthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid.
Uniqueness
4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) attached to the benzene ring in the para position. This unique structure allows it to participate in a variety of chemical reactions and makes it an important intermediate in the synthesis of folate .
Eigenschaften
CAS-Nummer |
78245-91-7 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-aminobenzoic acid;2-prop-2-enoxyethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-5(2-4-6)7(9)10;1-2-4-7-5-3-6/h1-4H,8H2,(H,9,10);2,6H,1,3-5H2 |
InChI-Schlüssel |
ZAVRECRFIBABFI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCO.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





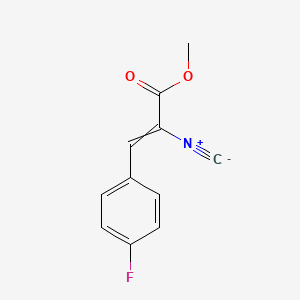
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
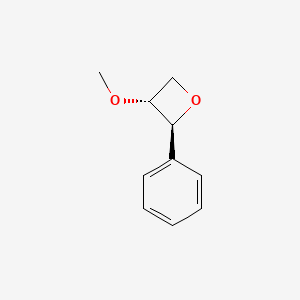
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
